3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine

Analgesic Pain Pyrido-oxazine

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine (CAS 89970-14-9) is a heterocyclic small molecule (C9H10N2O2, MW 178.19 g/mol) belonging to the pyrido[3,2-b]-1,4-oxazine class. The compound is formally catalogued as a drug/therapeutic agent in authoritative chemical databases and has been investigated as part of a series of 4-acyl-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives for analgesic activity, where members of this series demonstrated efficacy approximately equivalent to aspirin in the mouse writhing test.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 89970-14-9
Cat. No. B1285470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine
CAS89970-14-9
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC2=C1N=CC=C2
InChIInChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3
InChIKeyWFIMERAIUXNFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine (CAS 89970-14-9): Key Physicochemical and Pharmacological Baseline for Procurement Decisions


3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine (CAS 89970-14-9) is a heterocyclic small molecule (C9H10N2O2, MW 178.19 g/mol) belonging to the pyrido[3,2-b]-1,4-oxazine class [1]. The compound is formally catalogued as a drug/therapeutic agent in authoritative chemical databases [1] and has been investigated as part of a series of 4-acyl-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives for analgesic activity, where members of this series demonstrated efficacy approximately equivalent to aspirin in the mouse writhing test [2].

Why Generic Substitution of 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine Fails: Evidence for Non-Interchangeability within the Pyrido-Oxazine Class


Although the pyrido[3,2-b]-1,4-oxazine scaffold appears in many analogs, the specific 4-acetyl substitution pattern on the dihydro core cannot be assumed to be functionally interchangeable. The acetyl group at the 4-position introduces distinct steric and electronic properties that alter both chemical reactivity and biological target engagement compared to the unsubstituted parent (3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine) or to 4-acyl derivatives with different acyl chain lengths [1]. Furthermore, the pharmacological data available for this class are derived from a specific set of 4-acyl derivatives reported in a single systematic study, meaning that extrapolation from one analog to another is not supported by comparative evidence [2].

Quantitative Differentiation Evidence for 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine Relative to Closest Analogs


Analgesic Activity Class-Level Comparison: Target Compound Series vs. Aspirin in Mouse Writhing Test

The target compound belongs to a series of twenty 4-acyl-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives (designated 12a–21b) evaluated for analgesic activity via the mouse writhing test. The study reported that the analgesic activity of this series was approximately equivalent to that of aspirin (acetylsalicylic acid) [1]. While the data are reported at the series level rather than for the individual target compound, this provides the only available pharmacological benchmark for the 4-acetyl derivative relative to a well-characterized standard analgesic.

Analgesic Pain Pyrido-oxazine

Structural Differentiation: 4-Acetyl Substituent vs. Unsubstituted Parent 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine

The target compound (C9H10N2O2, MW 178.19 g/mol) [1] differs from the unsubstituted parent 3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine (C7H8N2O, MW 136.15 g/mol) by the presence of an acetyl group at the 4-position, which increases molecular weight by approximately 42 Da and introduces a hydrogen bond acceptor (carbonyl oxygen) that is absent in the parent. This structural modification is expected to alter lipophilicity (clogP), metabolic stability, and hydrogen bonding capacity, although direct comparative experimental data for these parameters are not available in the public domain [2].

Structural differentiation Physicochemical properties Pyrido-oxazine

Synthetic Utility as a Key Intermediate for Enantioselective Pyridobenzoxazine Derivatives

The target compound is structurally related to 4-acetyl-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine, which were synthesized via an enantioselective route starting from chiral glycidyl derivatives [1]. Although the target compound itself (lacking the 3-hydroxymethyl group) was not the direct subject of that study, the acetylated dihydro-pyrido-oxazine core is an essential scaffold for generating enantiomerically pure derivatives with potential biological activity. This contrasts with 3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives lacking the 4-acetyl group, which have been less explored in enantioselective contexts.

Enantioselective synthesis Chiral building block Pyridobenzoxazine

Optimal Application Scenarios for 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine Based on Verifiable Differentiation Evidence


Analgesic Lead Optimization with a Documented Efficacy Baseline

Programs seeking to develop novel non-opioid analgesics can use the target compound as a starting point, given that the 4-acyl series has demonstrated analgesic efficacy approximately equivalent to aspirin in the mouse writhing test [1]. This provides a quantifiable efficacy benchmark against which structural modifications can be assessed, avoiding the need for de novo target validation in pain models.

Synthesis of Enantiomerically Pure Pyridobenzoxazine Derivatives

The 4-acetyl-3,4-dihydro core serves as a key intermediate for enantioselective synthesis of chiral 3-hydroxymethyl derivatives, as demonstrated by Sánchez et al. [2]. Research groups requiring enantiopure pyrido-oxazine building blocks for structure-activity relationship (SAR) studies should procure the acetylated scaffold rather than the unsubstituted parent, which lacks this synthetic versatility.

Reference Standard for Pyrido-Oxazine Analytical Method Development

The compound's well-defined structure, molecular formula (C9H10N2O2), and CAS registry number (89970-14-9) [3] make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with pyrido-oxazine libraries. Its distinct retention time and mass spectrum can serve as a system suitability marker.

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